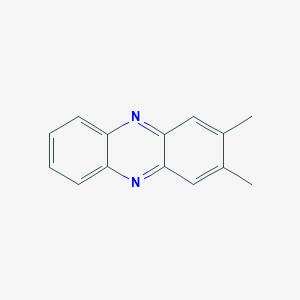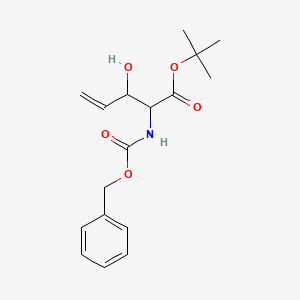
Benz(a)anthracene, 7,12-dimethyl-4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene, 7,12-dimethyl-4-fluoro-: is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene This compound is characterized by the presence of two methyl groups at the 7 and 12 positions and a fluorine atom at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions, followed by the introduction of a fluorine atom at the 4 position through electrophilic fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simplified hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the mechanisms of PAH formation and degradation in the environment.
Biology: In biological research, this compound is used to study the effects of PAHs on living organisms. It serves as a tool to investigate the biochemical pathways involved in PAH metabolism and the resulting toxicological effects.
Medicine: The compound is utilized in cancer research to study the carcinogenic properties of PAHs. It helps in identifying potential therapeutic targets and developing strategies for cancer prevention and treatment.
Industry: In industrial applications, Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique properties make it a valuable component in the production of high-performance electronic devices.
作用機序
The mechanism of action of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. This interaction can result in mutations and potentially lead to carcinogenesis. The molecular targets include DNA and enzymes involved in DNA repair and replication. The pathways involved in its action include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA.
類似化合物との比較
Benz(a)anthracene: The parent compound without the methyl and fluorine substitutions.
7,12-Dimethylbenz(a)anthracene: Similar structure but lacks the fluorine atom.
4-Fluorobenz(a)anthracene: Similar structure but lacks the methyl groups.
Uniqueness: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is unique due to the combined presence of methyl and fluorine substitutions, which influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological molecules, making it distinct from other similar PAHs.
特性
CAS番号 |
737-22-4 |
|---|---|
分子式 |
C20H15F |
分子量 |
274.3 g/mol |
IUPAC名 |
4-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-14-6-3-4-7-15(14)13(2)20-16(12)10-11-17-18(20)8-5-9-19(17)21/h3-11H,1-2H3 |
InChIキー |
CVPDOJLPICSIGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



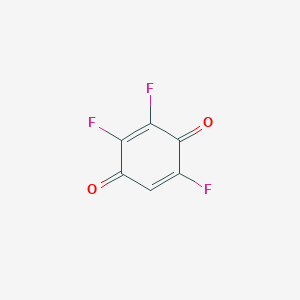
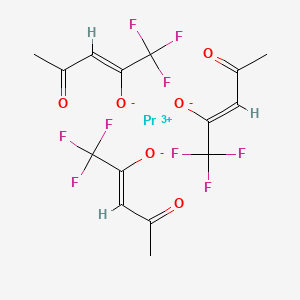

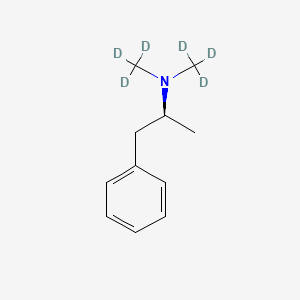
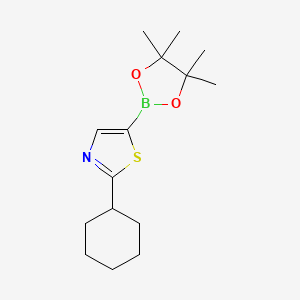
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
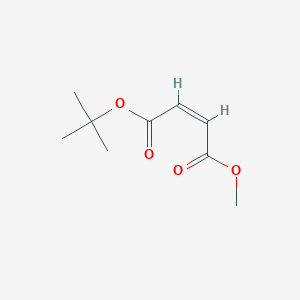
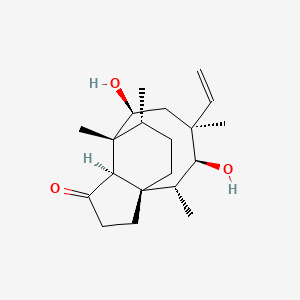
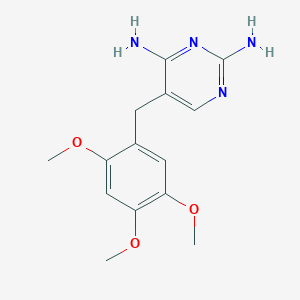
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
